Tanaproget
Overview
Description
Tanaproget is an investigational non-steroidal progestin, known for its high affinity and efficacy as an agonist of the progesterone receptor (PR). It has a much more selective binding profile compared to conventional steroidal progestins, which may result in fewer side effects . This compound is being developed for clinical use as a contraceptive by Ligand Pharmaceuticals .
Mechanism of Action
Target of Action
Tanaproget, also known as NSP-989, is an investigational non-steroidal progestin . Its primary target is the progesterone receptor (PR) . The PR is a member of the nuclear receptor superfamily of transcription factors and plays a crucial role in various physiological processes such as differentiation, implantation, ovulation, and mammary gland development .
Mode of Action
This compound acts as a high affinity, high efficacy agonist of the progesterone receptor (PR) . It has a much more selective binding profile relative to most conventional progestins . This selective binding profile may result in fewer side effects compared to conventional progestins .
Biochemical Pathways
These pathways play key roles in reproductive processes, including ovulation, implantation, and maintenance of pregnancy .
Pharmacokinetics
The maximum concentration (cmax) of this compound occurs approximately 2 to 3 hours after administration . The elimination half-life (t1/2) ranges from 12 to 30 hours, and the oral clearance is approximately 70 L/h .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its agonistic activity on the progesterone receptor. This can lead to changes in gene expression and cellular function in tissues where the progesterone receptor is expressed . .
Action Environment
Biochemical Analysis
Biochemical Properties
Tanaproget interacts primarily with the progesterone receptor (PR), acting as a high affinity, high efficacy agonist . Its interaction with the PR is more selective compared to most conventional progestins . This selective binding profile of this compound to the PR is a key biochemical property that distinguishes it from other progestins .
Cellular Effects
The cellular effects of this compound are primarily mediated through its interaction with the progesterone receptor (PR) . As an agonist of the PR, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as an agonist of the progesterone receptor (PR) . It binds to the PR with high affinity and efficacy, potentially influencing gene expression and cellular function .
Preparation Methods
Tanaproget can be synthesized through various routes. One method involves the preparation of micronized this compound, which includes the use of microcrystalline cellulose, croscarmellose sodium, anhydrous lactose, magnesium stearate, micronized edetate calcium disodium hydrous, and micronized sodium thiosulfate pentahydrate . The specific synthetic routes and reaction conditions for this compound are detailed in various patents and scientific literature .
Chemical Reactions Analysis
Tanaproget undergoes several types of chemical reactions, including oxidation and reduction. Common reagents and conditions used in these reactions include the use of radiolabeling agents for positron emission tomography (PET) imaging . Major products formed from these reactions include radiolabeled derivatives of this compound, such as 4-fluoropropylthis compound .
Scientific Research Applications
Tanaproget has a wide range of scientific research applications. It is primarily being developed as a contraceptive due to its selective binding to the progesterone receptor . Additionally, an analog of this compound, 4-fluoropropylthis compound, has been developed as a radiotracer for imaging of the progesterone receptor in positron emission tomography . This makes it valuable in the field of medical imaging, particularly for breast cancer research . This compound is also used in studies related to the regulation of the acrosome reaction in spermatozoa .
Comparison with Similar Compounds
Tanaproget is unique due to its non-steroidal structure and selective binding profile. Similar compounds include other non-steroidal progestins and steroidal progestins such as medroxyprogesterone acetate and trimegestone . Compared to these compounds, this compound demonstrates improved pharmacological properties, including higher relative affinity and reduced interactions with other steroid receptors .
Properties
IUPAC Name |
5-(4,4-dimethyl-2-sulfanylidene-1H-3,1-benzoxazin-6-yl)-1-methylpyrrole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-16(2)12-8-10(4-6-13(12)18-15(21)20-16)14-7-5-11(9-17)19(14)3/h4-8H,1-3H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVFWTPEBMRKSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=CC=C(N3C)C#N)NC(=S)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184556 | |
Record name | Tanaproget | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304853-42-7 | |
Record name | Tanaproget | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=304853-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tanaproget [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304853427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tanaproget | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04787 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tanaproget | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4,4-dimethyl-2-thioxo-1,4-dihydro-2H-benzo{d}{1,3}oxazin-6-yl)-1-methyl-1H-pyrrole-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TANAPROGET | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9F9H8GXWR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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